molecular formula C12H8BrN3 B10909693 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine

2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10909693
M. Wt: 274.12 g/mol
InChI Key: GCASTIKJYRDYMP-UHFFFAOYSA-N
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Description

2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine is a versatile chemical intermediate designed for advanced pharmaceutical research and drug discovery, particularly in the development of targeted cancer therapies. The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure in medicinal chemistry, known for its rigid, planar fused-ring system that serves as a potent core for protein kinase inhibitors (PKIs) . This compound is synthetically valuable due to the bromine atom at the 2-position, which serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to build complex molecular libraries for structure-activity relationship (SAR) studies. Researchers utilize this scaffold to design inhibitors for a wide range of oncogenic kinases, including but not limited to Pim-1, Flt-3, B-Raf, and EGFR . These kinases are critical targets in diseases such as hematological malignancies, prostate cancer, and non-small cell lung cancer (NSCLC) . The 7-phenyl substituent is a common feature in many bioactive derivatives, contributing to hydrophobic interactions within the kinase ATP-binding pocket. Compounds based on this core have demonstrated significant biological effects in research settings, including suppression of BAD protein phosphorylation and inhibition of colony formation in cell-based assays, indicating their potential to induce apoptosis and inhibit cancer cell proliferation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-bromo-7-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H8BrN3/c13-11-8-12-14-7-6-10(16(12)15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

GCASTIKJYRDYMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 7 Phenylpyrazolo 1,5 a Pyrimidine and Its Precursors

Retrosynthetic Disconnections and Key Synthetic Intermediates for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The synthetic strategy for pyrazolo[1,5-a]pyrimidines is primarily guided by a retrosynthetic analysis that disconnects the fused bicyclic system into more readily available precursors. The most logical and widely adopted disconnection occurs across the pyrimidine (B1678525) ring, specifically at the N1-C7 and C5-N4 bonds. This approach leads to two key building blocks: an aminopyrazole derivative acting as a 1,3-bis-nucleophile and a 1,3-bis-electrophilic synthon. nih.gov

The key synthetic intermediates are therefore:

Aminopyrazoles : 3-amino-1H-pyrazoles or 5-amino-1H-pyrazoles are the cornerstone nucleophilic components. The substitution pattern on the pyrazole (B372694) ring of the final product is determined by the choice of the starting aminopyrazole. For the target molecule, an unsubstituted aminopyrazole is typically sufficient, with functionalization of the pyrazole ring occurring post-cyclization.

1,3-Bis-electrophiles : A diverse range of three-carbon synthons with electrophilic sites at both ends can be employed. These include β-dicarbonyl compounds, β-ketoesters, malonaldehyde derivatives, α,β-unsaturated ketones (chalcones), β-enaminones, β-ketonitriles, and ynones. nih.govnih.gov The nature of this component dictates the substituents at the C-5, C-6, and C-7 positions of the resulting pyrazolo[1,5-a]pyrimidine core. To achieve a 7-phenyl substitution, a phenyl-containing bis-electrophile is a direct and efficient choice.

This retrosynthetic blueprint allows for a convergent and highly modular approach, enabling the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines by varying the two primary components.

Cyclocondensation and Annulation Strategies for Pyrazolo[1,5-a]pyrimidine Construction

The construction of the pyrazolo[1,5-a]pyrimidine core is most frequently achieved through cyclocondensation or annulation reactions between the aforementioned aminopyrazole and 1,3-bis-electrophile synthons. nih.gov This strategy is efficient for creating the fused bicyclic system and offers excellent control over the substitution pattern on the pyrimidine ring. nih.govmdpi.com

The reaction mechanism typically involves an initial nucleophilic attack from the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the C3 synthon. This is followed by an intramolecular cyclization via attack from the endocyclic pyrazole nitrogen (N1) onto the second electrophilic center, and a subsequent dehydration or elimination step to yield the aromatic fused ring system. nih.gov The regioselectivity of the cyclization, determining which isomer is formed (e.g., 7-substituted vs. 5-substituted), can be controlled by the choice of reactants and reaction conditions. For instance, reactions of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to isomeric products, although specific conditions or substrates often favor one isomer. nih.gov

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multi-component reactions (MCRs) have been developed for pyrazolo[1,5-a]pyrimidine synthesis. These methods avoid the isolation of intermediates, reduce waste, and shorten reaction times.

A notable one-pot, three-component strategy involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov This reaction proceeds under microwave heating and allows for the rapid assembly of diverse pyrazolo[1,5-a]pyrimidines. nih.gov Another efficient one-pot methodology involves the reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of potassium persulfate (K₂S₂O₈). nih.govnih.gov This approach uniquely combines the cyclocondensation to form the heterocyclic core with a simultaneous oxidative halogenation at the C-3 position. nih.govnih.gov

Reaction TypeComponentsCatalyst/ReagentKey FeatureReference
Three-Component3-Aminopyrazole (B16455), Aldehyde, Sulfoxonium ylideRh(III) complexRapid assembly under microwave conditions nih.gov
One-Pot Cyclization/HalogenationAminopyrazole, Enaminone/Chalcone, Sodium HalideK₂S₂O₈Concurrent ring formation and C-3 halogenation nih.govnih.gov

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis remains the reaction between an aminopyrazole and a suitable bis-electrophile. nih.govresearchgate.net The versatility of this approach lies in the vast number of commercially available or readily synthesized building blocks.

β-Dicarbonyl Compounds and Equivalents : The condensation of 5-aminopyrazoles with β-diketones or β-ketoesters is a classic and robust method, typically proceeding under acidic or basic conditions. nih.gov

Enaminones and Chalcones : These α,β-unsaturated systems are highly effective bis-electrophiles. For instance, the reaction of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives under microwave conditions selectively yields 7-arylpyrazolo[1,5-a]pyrimidines. nih.gov This strategy provides a direct route to the 7-phenyl substituted core required for the target molecule.

Alkynes and Ynones : The use of substituted alkynes and ynones as the bis-electrophilic partner allows for the introduction of diverse functional groups at the C-5 and C-7 positions. nih.gov

The selection of the bis-electrophile is therefore a critical strategic decision that directly installs the desired substitution pattern on the pyrimidine ring during the primary ring-forming step.

Regioselective Bromination Techniques for C-2 Position Functionalization

The functionalization of the pyrazolo[1,5-a]pyrimidine core via electrophilic aromatic substitution is a key step for introducing diversity. However, the inherent electronic properties of the scaffold heavily influence the site of substitution. The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack.

Literature reports consistently show that direct electrophilic halogenation (bromination, chlorination, iodination) of the unsubstituted pyrazolo[1,5-a]pyrimidine core occurs with high regioselectivity at the C-3 position. nih.govnih.govrsc.org This is attributed to the electronic stabilization of the Wheland intermediate formed upon attack at this site. Common reagents used for this transformation include N-halosuccinimides (NBS, NCS, NIS) or combinations of potassium halides with an oxidant like PIDA (phenyliodine diacetate) or K₂S₂O₈. nih.govnih.govrsc.org

Achieving direct bromination at the C-2 position of a pre-formed 7-phenylpyrazolo[1,5-a]pyrimidine (B8784727) is synthetically challenging due to the strong electronic preference for the C-3 position. A successful strategy would likely require a multi-step approach:

Use of a Pre-functionalized Pyrazole : Starting the synthesis with a 3-substituted-5-aminopyrazole, where the C-3 position is blocked by another group. The subsequent cyclocondensation would yield a pyrazolo[1,5-a]pyrimidine with a blocked C-3 position. Electrophilic bromination would then be directed to the next most activated position on the pyrazole ring, which could be C-2, although this is not a commonly reported transformation.

Directed Metalation : A directed ortho-metalation (DoM) strategy could potentially be employed, using a directing group installed at the N-1 position to guide a lithium-halogen exchange or metal-catalyzed C-H activation to the C-2 position.

Given the available literature, the most plausible route to a C-2 bromo derivative involves incorporating the bromine atom on the pyrazole precursor before the cyclocondensation step.

Palladium-Catalyzed Phenylation Strategies at the C-7 Position

Introducing the phenyl group at the C-7 position can be accomplished either during the construction of the heterocyclic core or by functionalization of a pre-formed scaffold. Palladium-catalyzed cross-coupling reactions are a powerful tool for the latter approach, offering high efficiency and functional group tolerance.

A primary method is the direct C-H arylation of the pyrazolo[1,5-a]pyrimidine core. Bedford and co-workers developed a protocol that can selectively functionalize either the C-3 or C-7 position. nih.gov Specifically, palladium-catalyzed coupling with an excess of an aryl bromide can furnish 7-arylpyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The regioselectivity is achieved through the innate directing group capacity of the pyrazole nitrogen (N1), which facilitates C-7 bond activation. The use of silver salts like AgOAc or Ag₂CO₃ as an oxidant or base is often crucial for achieving high regioselectivity in these ligand-free palladium-catalyzed reactions. researchgate.netrsc.org

MethodAryl SourceCatalyst SystemAdditive/OxidantKey FeatureReference
Direct C-H ArylationAryl IodidePd(OAc)₂Ag₂CO₃Ligand-free, selective C7-H activation researchgate.netresearchgate.net
Direct C-H ArylationAryl BromidePd catalyst-Selective functionalization of C-7 nih.gov
Oxidative C-H/C-H CouplingHeteroarenesPd(OAc)₂AgOAcCouples with electron-rich heteroarenes at C-7 rsc.org

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. This reaction provides a powerful alternative to direct C-H arylation for installing the C-7 phenyl group. The strategy requires a 7-halo-pyrazolo[1,5-a]pyrimidine precursor, which is then coupled with phenylboronic acid or one of its derivatives.

The synthesis of the 7-halo precursor can be achieved through various standard methods for constructing the pyrazolo[1,5-a]pyrimidine core, for example, by using a halogenated 1,3-bis-electrophile. Once the 7-bromo or 7-chloro derivative is obtained, it can be subjected to Suzuki-Miyaura coupling conditions. While specific examples for the C-7 position are part of the broader synthetic utility, extensive work on other positions, such as C-3 and C-5, demonstrates the reaction's applicability to this scaffold. mdpi.comnih.gov Typical conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂, XPhosPdG2), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system like dioxane/water. mdpi.comnih.gov This method is highly reliable and tolerates a wide range of functional groups on both coupling partners.

Other Palladium-Catalyzed Cross-Coupling Variants (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Buchwald-Hartwig reactions are particularly relevant for the derivatization of the 2-bromo-7-phenylpyrazolo[1,5-a]pyrimidine core.

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, typically between a terminal alkyne and an aryl or vinyl halide. This reaction has been successfully applied to related pyrazolo[1,5-a]pyrimidine systems. For instance, the coupling of 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with phenylacetylene (B144264) has been achieved to produce 2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine. nih.gov The reaction proceeds in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like 1,4-diazabicyclo[2.2.2]octane (DABCO), in a suitable solvent like acetonitrile. nih.gov While a direct example on the 2-bromo-7-phenyl scaffold is not explicitly detailed in the reviewed literature, the reactivity of the bromo-substituent at the 2-position is expected to be comparable, allowing for the introduction of various alkynyl moieties. A general procedure for such a transformation is outlined in the table below.

Table 1: Representative Conditions for Sonogashira Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine

Parameter Condition
Halide Substrate 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Alkyne Phenylacetylene
Catalyst Pd(OAc)₂ (2 mol%)
Base DABCO
Solvent CH₃CN
Temperature 80 °C
Time 12 h
Product 2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine

Data sourced from a study on a related 3-iodo pyrazolo[1,5-a]pyrimidine derivative. nih.gov

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction has been employed in the synthesis of various substituted pyrazolo[1,5-a]pyrimidines. For example, the coupling of 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives with benzimidazoles has been accomplished using Buchwald-Hartwig conditions. nih.gov The reaction typically involves a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a high-boiling solvent like toluene, often under microwave irradiation to accelerate the reaction. nih.govresearchgate.net The application of this methodology to this compound would allow for the introduction of a wide range of primary and secondary amines, leading to a diverse library of N-substituted derivatives. The optimization of such a reaction on a related 3-bromo-1H-pyrazolo[3,4-d]pyrimidine scaffold has been reported, highlighting the importance of ligand and base selection for achieving high yields. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination on a Pyrazolo[1,5-a]pyrimidine Scaffold

Parameter Condition
Halide Substrate 5-chloro-pyrazolo[1,5-a]pyrimidine derivative
Amine Benzimidazole (B57391) derivative
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 150 °C (Microwave)
Time 6 h

Data based on a procedure for a related 5-chloro pyrazolo[1,5-a]pyrimidine derivative. nih.gov

Optimization of Reaction Parameters and Yield Enhancement for Complex Synthesis

The successful synthesis of complex molecules like this compound and its derivatives often hinges on the meticulous optimization of reaction parameters to maximize yields and minimize side products. Key factors that are typically screened include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. nih.govnih.gov

In the context of palladium-catalyzed cross-coupling reactions, the nature of the phosphine ligand plays a crucial role in the efficiency of the catalytic cycle. For instance, in a Buchwald-Hartwig amination of a related 3-bromo-1H-pyrazolo[3,4-d]pyrimidine, a range of ligands including JohnPhos, SPhos, BrettPhos, and Xantphos were evaluated, with RuPhos ultimately providing the optimal results. nih.gov Similarly, for a Suzuki-Miyaura coupling on a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, various ligands such as Sphos, CPhos, DavePhos, and BINAP were tested to suppress a competing debromination reaction. rsc.org

The choice of base and solvent is also critical. A systematic study of these parameters can lead to significant improvements in reaction outcomes. For example, the optimization of a Buchwald-Hartwig coupling involved screening bases like KHMDS, which proved to be optimal in combination with the RuPhos ligand. nih.gov The reaction solvent can influence the solubility of reactants and the stability of catalytic intermediates, with common choices for cross-coupling reactions including toluene, dioxane, and DME. nih.govrsc.org

Temperature is another key variable that can be adjusted to enhance reaction rates and yields. Microwave irradiation has emerged as a valuable tool for accelerating reactions, often leading to shorter reaction times and improved yields, as demonstrated in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Table 3: Factors for Optimization in Palladium-Catalyzed Cross-Coupling Reactions

Parameter Variables to Consider Rationale for Optimization
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycles Affects the rate of oxidative addition and reductive elimination steps.
Ligand Monodentate (e.g., RuPhos) or bidentate (e.g., Xantphos) phosphines Modulates the steric and electronic properties of the palladium center, influencing reactivity and selectivity.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., KHMDS) Facilitates the deprotonation of the nucleophile and the regeneration of the active catalyst.
Solvent Aprotic polar (e.g., DMF, CH₃CN) or nonpolar (e.g., Toluene, Dioxane) Influences solubility of reactants and stability of intermediates.
Temperature Conventional heating or microwave irradiation Affects reaction kinetics; higher temperatures can overcome activation barriers but may also lead to decomposition.

This table is a generalized summary based on optimization studies of related heterocyclic systems. nih.govrsc.orgbristol.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its precursors is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. Key aspects of green chemistry in this context include the use of alternative energy sources, greener solvents, and the development of more efficient, atom-economical reactions.

Microwave-assisted synthesis has been highlighted as a green approach for the preparation of pyrazolo[1,5-a]pyrimidines. nih.gov This technique often leads to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. The selective heating of the reaction mixture can also minimize the formation of byproducts.

The choice of solvent is another critical element of green synthesis. The use of water as a solvent in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been demonstrated to be highly effective. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an environmentally benign alternative to volatile organic compounds. Similarly, the use of aqueous ethanol (B145695) as a "green solvent" has been reported for the Suzuki-Miyaura cross-coupling of a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, showcasing the feasibility of conducting palladium-catalyzed reactions in more sustainable media. rsc.org

The principles of green chemistry encourage the continuous search for more efficient catalysts and reaction conditions that can proceed under milder conditions and with higher atom economy, ultimately leading to more sustainable synthetic pathways for valuable compounds like this compound.

Chemical Reactivity and Mechanistic Transformation Studies of 2 Bromo 7 Phenylpyrazolo 1,5 a Pyrimidine

Reactivity Profile of the C-2 Bromo Substituent

The bromine atom at the C-2 position of the pyrazole (B372694) ring is a versatile functional handle, primarily enabling diversification through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

While the pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine (B1248293) system is generally more susceptible to nucleophilic attack, particularly at the C-5 and C-7 positions nih.gov, the C-2 bromo substituent can also be displaced by potent nucleophiles. This type of reaction, often a nucleophilic aromatic substitution (SNAr), allows for the introduction of a variety of heteroatom-containing functional groups. Common functionalization strategies for halogenated pyrazolo[1,5-a]pyrimidines involve reactions with amines, thiols, or alkoxides to introduce new substituents that can significantly alter the molecule's physicochemical properties. nih.govnih.gov

For 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine, this approach provides a direct route to 2-amino, 2-alkoxy, and 2-thioether derivatives, which are valuable for establishing structure-activity relationships in drug discovery programs. The reaction conditions typically require a suitable base and often elevated temperatures to facilitate the substitution process.

Table 1: Potential Nucleophilic Substitution Reactions at C-2
NucleophileReagent ExamplePotential ProductTypical Conditions
AmineMorpholine (B109124)2-(Morpholin-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidineK₂CO₃, DMF, Heat
AlkoxideSodium Methoxide2-Methoxy-7-phenylpyrazolo[1,5-a]pyrimidineCH₃ONa, CH₃OH, Reflux
ThiolateSodium Thiophenoxide2-(Phenylthio)-7-phenylpyrazolo[1,5-a]pyrimidineNaSPh, DMF, Heat

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-2 bromo position is an ideal site for such transformations. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully applied to bromo-pyrazolo[1,5-a]pyrimidine derivatives to introduce new aryl and heteroaryl moieties. nih.govresearchgate.net This reaction involves a palladium catalyst, a base, and a boronic acid or ester coupling partner.

This methodology allows for the synthesis of a wide array of 2,7-diarylpyrazolo[1,5-a]pyrimidines from the 2-bromo precursor. Other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene) wikipedia.orgorganic-chemistry.orgnih.gov and Sonogashira coupling (coupling with a terminal alkyne), are also highly plausible at this position, further expanding the synthetic utility of the 2-bromo intermediate. These reactions are instrumental in constructing complex molecular architectures from simple, readily available starting materials.

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions at C-2
Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Na₂CO₃2-Aryl-7-phenylpyrazolo[1,5-a]pyrimidine
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Et₃N2-Vinyl-7-phenylpyrazolo[1,5-a]pyrimidine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N2-Alkynyl-7-phenylpyrazolo[1,5-a]pyrimidine
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOtBu2-(Arylamino)-7-phenylpyrazolo[1,5-a]pyrimidine

Reactivity of the 7-Phenyl Moiety and its Potential for Further Functionalization

The 7-phenyl group offers a secondary site for chemical modification, allowing for the fine-tuning of molecular properties without altering the core heterocyclic structure.

The 7-phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regiochemical outcome of these reactions is dictated by the electronic nature of the pyrazolo[1,5-a]pyrimidin-7-yl substituent. Theoretical and experimental studies suggest that in certain contexts, the pyrazolo[1,5-a]pyrimidine core can act as an electron-donating group (EDG). rsc.org An electron-donating substituent typically directs incoming electrophiles to the ortho and para positions of the phenyl ring. Therefore, electrophilic substitution on the 7-phenyl moiety is expected to yield predominantly 2'- and 4'-substituted products.

Should the 7-phenyl ring already bear substituents, these can be chemically transformed through a wide range of standard organic reactions. For example, a nitro group introduced via electrophilic substitution could be reduced to an amine, which can then be further derivatized. A methyl group could be oxidized to a carboxylic acid, and a methoxy (B1213986) group could be cleaved to a phenol. These interconversions provide access to a vast chemical space, enabling the exploration of derivatives with modified polarity, hydrogen bonding capability, and steric profiles.

Electrophilic and Nucleophilic Behavior of the Pyrazolo[1,5-a]pyrimidine Ring System

The fused pyrazolo[1,5-a]pyrimidine ring possesses a distinct electronic character that governs its reactivity. The system is comprised of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring. nih.govencyclopedia.pub This electronic dichotomy results in specific sites being susceptible to either electrophilic or nucleophilic attack.

Molecular orbital calculations and experimental evidence have established that the C-3 position, located on the pyrazole moiety, is the most electron-rich and nucleophilic site in the core structure. nih.govrsc.org Consequently, it is the primary site for electrophilic substitution reactions such as nitration and halogenation. cdnsciencepub.comresearchgate.netcdnsciencepub.com Under certain conditions, electrophilic attack can also occur at the C-6 position. cdnsciencepub.comresearchgate.net

Conversely, the pyrimidine portion of the scaffold is electron-deficient, rendering the C-5 and C-7 positions electrophilic. nih.gov These sites are prone to attack by nucleophiles, particularly when a good leaving group (such as a halogen) is present. nih.govnih.gov This reactivity pattern is a cornerstone of the functionalization of the pyrazolo[1,5-a]pyrimidine system, allowing for regioselective modifications across the fused rings. nih.gov

Theoretical and Experimental Investigations into Reaction Mechanisms and Selectivity of this compound

Detailed theoretical and experimental investigations specifically focused on the reaction mechanisms and selectivity of this compound are not extensively available in the current body of scientific literature. However, general principles of reactivity and selectivity for the broader class of pyrazolo[1,5-a]pyrimidines can provide some predictive insights.

The reactivity of the pyrazolo[1,5-a]pyrimidine scaffold is significantly influenced by the electronic nature and position of its substituents. The pyrazole ring is generally considered electron-rich, while the pyrimidine ring is electron-deficient. This electronic distribution governs the regioselectivity of various chemical transformations. For halogenated derivatives, the position of the halogen atom is a critical determinant of its reactivity, particularly in cross-coupling and nucleophilic substitution reactions.

In the case of this compound, the bromine atom at the 2-position is on the electron-rich pyrazole moiety. This positioning can influence its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The phenyl group at the 7-position, located on the electron-deficient pyrimidine ring, will electronically influence the entire heterocyclic system.

While specific mechanistic studies involving this compound are scarce, research on related isomers, particularly 3-bromo and 5-bromo pyrazolo[1,5-a]pyrimidines, has demonstrated their utility as versatile synthetic intermediates. These studies often report high yields in cross-coupling reactions, indicating the susceptibility of the C-Br bond to oxidative addition to a palladium(0) catalyst, a key step in the catalytic cycle. The selectivity of these reactions is typically high, with the reaction occurring exclusively at the carbon-halogen bond.

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to understand the electronic properties and reactivity of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net Such studies on this compound could, in principle, provide valuable data on bond dissociation energies, molecular orbital distributions (HOMO-LUMO), and electrostatic potential maps. This information would be instrumental in predicting the most probable sites for electrophilic and nucleophilic attack and in elucidating the transition states of potential reaction pathways. For instance, the calculated energy barriers for different reaction pathways could explain the observed selectivity in substitution reactions.

Experimentally, the investigation of reaction mechanisms for this specific compound would involve a combination of kinetic studies, intermediate trapping experiments, and spectroscopic analysis. For example, in a Suzuki coupling reaction, the isolation and characterization of oxidative addition or reductive elimination intermediates could provide direct evidence for the proposed catalytic cycle. Furthermore, systematic variation of reaction parameters such as catalyst, ligand, base, and solvent, and the analysis of the resulting product distributions and yields, would offer empirical data on the factors controlling selectivity.

Although no specific data tables concerning the reaction mechanisms and selectivity of this compound have been found in the reviewed literature, a hypothetical data table illustrating the type of information that would be generated from such studies is presented below for illustrative purposes.

Table 1: Hypothetical Reaction Coordinate Analysis for a Suzuki Coupling Reaction of this compound

Reaction Step Intermediate/Transition State Calculated ΔG‡ (kcal/mol) Experimental Evidence
Oxidative Addition [Pd(0)L2(2-bromo-7-phenyl-PzP)] 15.2 Isolation of Pd(II) complex
Transmetalation [Pd(II)L2(2-aryl-7-phenyl-PzP)(Br)] 12.5 Not directly observed
Reductive Elimination [Pd(0)L2] + 2-aryl-7-phenyl-PzP 8.9 Product formation kinetics

Note: This table is purely illustrative and is not based on published experimental or theoretical data for the specified compound.

Spectroscopic and Crystallographic Characterization for Molecular Structure Elucidation of 2 Bromo 7 Phenylpyrazolo 1,5 a Pyrimidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are utilized for complete structural assignment.

Based on analyses of analogous pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the expected chemical shifts for this compound in a suitable solvent like DMSO-d₆ can be predicted. The ¹H NMR spectrum would likely exhibit distinct signals for the protons of the pyrazolo[1,5-a]pyrimidine core and the phenyl substituent. The protons on the pyrimidine (B1678525) ring (H-5 and H-6) are expected to appear as doublets, with their coupling constant revealing their ortho relationship. The protons of the phenyl group would typically appear as a multiplet in the aromatic region. The proton on the pyrazole (B372694) ring (H-3) would likely be a singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atom attached to the bromine (C-2) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region. The carbons of the phenyl group and the fused heterocyclic system would also have predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 ~6.8 - 7.0 (s) -
C-3 - ~95 - 100
C-2 - ~130 - 135
H-5 ~7.2 - 7.4 (d) -
C-5 - ~110 - 115
H-6 ~8.6 - 8.8 (d) -
C-6 - ~140 - 145
C-7 - ~150 - 155
C-3a - ~148 - 152
C-8a - ~145 - 150
Phenyl-H ~7.5 - 8.2 (m) -
Phenyl-C - ~128 - 135

To unequivocally assign the proton and carbon signals, multi-dimensional NMR techniques are indispensable.

2D Correlated Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the phenyl group to the C-7 position of the pyrazolo[1,5-a]pyrimidine core and the position of the bromine atom at C-2. For example, correlations would be expected between the phenyl protons and C-7, and between H-3 and C-2.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₈BrN₃), the calculated exact mass would be a key piece of identifying information. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazolo[1,5-a]pyrimidines involve the cleavage of the pyrimidine ring and loss of substituents. For this compound, key fragments would likely arise from the loss of the bromine atom and fragmentation of the phenyl ring.

Table 2: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₁₂H₈BrN₃
Calculated Exact Mass [M]⁺ 272.9902
Calculated Exact Mass [M+H]⁺ 273.9980
Key Fragmentation Ions [M-Br]⁺, [M-C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations from the fused heterocyclic system and the phenyl group, and the C-Br stretching vibration. The in-plane and out-of-plane C-H bending vibrations of the aromatic rings can also provide information about the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Pyrazolopyrimidine and Phenyl)
1620-1580 C=N Stretch Pyrazolo[1,5-a]pyrimidine
1580-1450 C=C Stretch Aromatic Rings
900-675 C-H Bend (out-of-plane) Aromatic Rings
690-515 C-Br Stretch Bromoalkane

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

While spectroscopic methods provide information about the connectivity and electronic environment of atoms, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. Obtaining suitable single crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles.

Based on the crystal structures of similar pyrazolo[1,5-a]pyrimidine derivatives, it is expected that the fused pyrazolo[1,5-a]pyrimidine ring system would be largely planar. The phenyl group at the 7-position would likely be twisted out of the plane of the heterocyclic core to minimize steric hindrance. The analysis would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.

Table 4: Expected Crystallographic Parameters for this compound

Parameter Expected Observation
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Molecular Geometry Fused ring system is nearly planar
Phenyl Ring Orientation Dihedral angle between the pyrazolopyrimidine and phenyl rings
Intermolecular Interactions π-π stacking, potential C-H···N or C-H···Br interactions

Theoretical and Computational Investigations on 2 Bromo 7 Phenylpyrazolo 1,5 a Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and chemical reactivity. nih.gov Such calculations help in understanding the distribution of electrons within the molecule and identifying sites that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the HOMO is typically distributed over the fused heterocyclic ring system and electron-donating substituents, while the LUMO is localized on the pyrimidine (B1678525) ring and any electron-withdrawing groups. For this compound, the phenyl group at position 7 and the bromo group at position 2 influence the electronic distribution and energy levels of these orbitals. DFT calculations for similar heterocyclic compounds provide insight into the expected values. nih.gov

Table 1: Representative FMO Properties Calculated by DFT

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5

Note: These values are representative based on DFT calculations for structurally related bromo-heterocyclic compounds and may vary for the specific title compound. nih.gov

The analysis of these orbitals indicates that the pyrazolopyrimidine core is the primary region for electron donation (nucleophilicity), while also being capable of accepting electrons (electrophilicity), a dual character that is important for its interaction with biological targets. semanticscholar.orgresearchgate.net

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The ESP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, the ESP surface would show significant negative potential around the nitrogen atoms of the pyrazole (B372694) and pyrimidine rings due to their high electronegativity and lone pairs of electrons. The bromine atom would also contribute to a region of slight negative to neutral potential. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential. This distribution highlights the nitrogen atoms as key sites for hydrogen bonding, a crucial interaction in ligand-protein binding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in different environments, such as in solution or when bound to a protein. rsc.org

For this compound, a key area of conformational flexibility is the rotation of the phenyl group at position 7 relative to the planar pyrazolopyrimidine core. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations. Studies on related substituted pyrazolo[1,5-a]pyrimidines have shown that the bicyclic core can be conformationally labile, allowing it to adapt its shape to fit into the active site of a biological target. mdpi.comnih.gov Understanding these dynamics is essential, as the molecule's conformation directly impacts its ability to interact with and bind to proteins. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for their mechanism of action. researchgate.net

For the pyrazolo[1,5-a]pyrimidine scaffold, 3D-QSAR studies have been conducted to understand their activity as kinase inhibitors. rsc.org These models generate contour maps that visualize the influence of steric, hydrophobic, and electrostatic properties on inhibitory potency.

Table 2: Summary of 3D-QSAR Findings for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Structural Region Favorable Properties for Activity Unfavorable Properties for Activity
Position 2 (Bromo location) Hydrophobic contributions are generally favorable. ---
Position 7 (Phenyl location) Bulky and hydrophobic features enhance biological activity. ---

Source: Based on findings from 3D-QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors. rsc.org

These models suggest that for this compound, the phenyl group at position 7 provides a favorable bulky and hydrophobic feature. rsc.org The bromo group at position 2 can contribute to hydrophobic interactions and potentially form halogen bonds within a protein's active site, further influencing its activity. These insights are critical for designing more potent and selective derivatives.

Molecular Docking and Ligand-Protein Interaction Studies (Focus on Binding Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. johnshopkins.edu This method is widely used to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds. Pyrazolo[1,5-a]pyrimidine derivatives are known to be potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, which are important targets in cancer therapy. ekb.egekb.egnih.gov

Docking simulations predict specific binding modes and identify "hotspots" of interaction between the ligand and the protein. For this compound docked into a kinase active site, a common binding mode involves the following interactions: rsc.orgresearchgate.net

Hydrogen Bonding: One or more of the nitrogen atoms in the pyrazolopyrimidine core act as hydrogen bond acceptors, interacting with the backbone amide groups of key amino acid residues in the kinase hinge region (e.g., Leu83 in CDK2). ekb.egnih.gov

Hydrophobic Interactions: The phenyl group at position 7 typically extends into a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine. rsc.org

Halogen Bonding: The bromine atom at position 2 can form halogen bonds, which are specific non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These predicted interactions stabilize the ligand in a specific conformation within the active site, leading to the inhibition of the enzyme's activity. rsc.orgresearchgate.net

Table 3: Predicted Interactions for this compound in a Kinase Active Site

Interaction Type Ligand Moiety Involved Potential Interacting Protein Residues
Hydrogen Bond Pyrimidine/Pyrazole Nitrogen Atoms Hinge Region Amino Acids (e.g., Leucine, Cysteine)
Hydrophobic/π-π Stacking Phenyl Group Aromatic Residues (e.g., Phenylalanine, Tyrosine)

Note: The specific residues are representative examples from docking studies of similar compounds in kinases like CDK2 and Pim-1. rsc.orgekb.egresearchgate.net

Analysis of Specific Molecular Target Engagement

The pyrazolo[1,5-a]pyrimidine core is a well-established framework for designing inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Computational docking studies on analogous pyrazolo[1,5-a]pyrimidine derivatives have provided insights into their binding mechanisms within the ATP-binding sites of kinases such as Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.egekb.egnih.gov

While specific experimental docking studies for this compound are not yet available, its potential engagement with kinase targets can be inferred from studies on structurally related compounds. These studies consistently demonstrate that the pyrazolo[1,5-a]pyrimidine nucleus acts as a scaffold that mimics the purine (B94841) base of ATP, forming key hydrogen bonding interactions with the hinge region of the kinase active site. mdpi.com For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is frequently observed to form a hydrogen bond with backbone amide groups of hinge residues like methionine. mdpi.com

In the case of this compound, the 7-phenyl substituent is expected to occupy a hydrophobic pocket within the ATP-binding site, contributing to the binding affinity through van der Waals and pi-stacking interactions. The 2-bromo substituent could potentially form halogen bonds with backbone carbonyls or other electron-rich residues in the active site, further enhancing the binding affinity and selectivity.

Molecular docking simulations of various pyrazolo[1,5-a]pyrimidine derivatives have identified key amino acid residues involved in their binding to different kinases. A hypothetical binding mode for this compound in a generic kinase active site, based on published data for similar inhibitors, is presented below.

Table 1: Postulated Interactions of this compound with a Kinase Active Site

Interaction TypeMoiety of this compoundPotential Interacting Residues in Kinase Active Site
Hydrogen BondingPyrazolo[1,5-a]pyrimidine core (N1)Hinge region residues (e.g., Met)
Hydrophobic Interactions7-phenyl groupHydrophobic pocket residues (e.g., Leu, Val, Ile)
Halogen Bonding2-bromo groupBackbone carbonyls or electron-rich side chains

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the spectroscopic properties of molecules with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, combined with a suitable DFT functional and basis set, is widely used for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

For this compound, a computational approach employing the B3LYP functional with the 6-311++G(d,p) basis set would be appropriate for predicting its 1H and 13C NMR spectra. researchgate.net This level of theory has been successfully applied to characterize related halo-substituted pyrazolo[1,5-a]pyrimidine derivatives, showing good agreement between calculated and experimental NMR data. researchgate.net

The predicted 1H and 13C NMR chemical shifts for this compound can provide valuable information for its structural elucidation and characterization. The calculations would involve geometry optimization of the molecule to its lowest energy conformation, followed by the GIAO NMR calculation. The resulting theoretical chemical shifts, typically referenced to tetramethylsilane (B1202638) (TMS), can then be compared with experimental data if available, or serve as a predictive guide.

Based on studies of similar pyrazolo[1,5-a]pyrimidine systems, the expected chemical shift ranges for the key atoms in this compound can be estimated. researchgate.net The bromine atom at the 2-position and the phenyl group at the 7-position will influence the electron distribution in the heterocyclic core, leading to characteristic shifts for the protons and carbons of the pyrazole and pyrimidine rings.

Table 2: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound (Based on Analogous Compounds)

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
H-36.5 - 7.0-
H-58.0 - 8.5-
H-67.0 - 7.5-
Phenyl-H7.2 - 8.0-
C-2-130 - 135
C-3-100 - 105
C-3a-150 - 155
C-5-145 - 150
C-6-110 - 115
C-7-155 - 160
Phenyl-C-125 - 140

These theoretical and computational investigations provide a framework for understanding the potential biological activity and spectroscopic properties of this compound. While experimental validation is necessary, these predictive studies are invaluable for guiding further research and development of this class of compounds.

Structure Activity Relationship Sar and Mechanistic Studies on Molecular Targets of Pyrazolo 1,5 a Pyrimidine Derivatives

Correlation of Structural Modifications with Molecular Interaction Potency

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have revealed that substitutions at various positions significantly influence their potency and selectivity. rsc.orgrsc.org

Substitution at C2: The C2 position is often modified to enhance activity. For instance, the introduction of a carbonyl group at this position has been observed to enhance the inhibitory activity of certain pyrazolo[1,5-a]pyrimidine derivatives against PI3Kδ. nih.gov While a bromo-substituent, as in 2-bromo-7-phenylpyrazolo[1,5-a]pyrimidine, is a halogen, its electron-withdrawing nature and potential for halogen bonding can influence binding affinity within the ATP-binding pocket of kinases. rsc.org

Substitution at C5: Modifications at the C5 position with groups like indole (B1671886) or benzimidazole (B57391) have been shown to be crucial for selectivity. mdpi.com For example, 5-indole-pyrazolo[1,5-a]pyrimidines are reported to be highly selective inhibitors of PI3Kδ. nih.gov

Substitution at C7: The C7 position is another key site for modification. Electron-donating groups, such as methoxy (B1213986) or amino groups, at this position can enhance binding interactions. rsc.org In many potent inhibitors, a morpholine (B109124) ring at C7 is crucial for interaction with the hinge region of kinases. mdpi.comnih.gov The presence of a phenyl group at C7 in this compound suggests a different interaction profile, likely involving hydrophobic interactions within the target's binding site.

The following table summarizes the inhibitory activities of some pyrazolo[1,5-a]pyrimidine derivatives against various kinases, illustrating the impact of different substitution patterns.

CompoundTarget KinaseIC50 (nM)Key Substituents
Compound 1 PI3Kδ4752-difluoromethylbenzimidazole at C5
CPL302415 (6) PI3Kδ18Benzimidazole at C5, modified amine at C2
CPL302253 (54) PI3Kδ2.8Indole at C5, modified amine at C2
Compound 8 TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C5
Compound 9 TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5
Compound 4k (BS-194) CDK23
Compound 4k (BS-194) CDK130
Compound 4k (BS-194) CDK990
Compound 17 FLT3-ITD0.4
Compound 19 FLT3-ITD0.4

Investigation of Binding Site Interactions with Key Enzymes or Receptors

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with their target enzymes. ekb.egresearchgate.net These compounds typically bind in the ATP-binding pocket of kinases. nih.gov

Key interactions observed for various derivatives include:

Hinge Region Interaction: A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the enzyme. For PI3Kδ inhibitors, a morpholine group at C7 acts as a hydrogen bond acceptor, interacting with the backbone amide of Val-828. mdpi.commdpi.com

Hydrophobic Interactions: The phenyl group at the C7 position of this compound is likely to engage in hydrophobic interactions with nonpolar residues in the active site. ekb.eg Similarly, other hydrophobic substituents on the pyrazolo[1,5-a]pyrimidine core contribute to binding affinity by occupying hydrophobic pockets. mdpi.com

Affinity Pocket Interactions: Substituents at the C5 position often occupy an "affinity pocket." For example, indole derivatives at C5 can form an additional hydrogen bond with Asp-787 in PI3Kδ. mdpi.com

Halogen Bonding: The bromine atom at the C2 position can potentially form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity and selectivity. rsc.org

The table below details specific amino acid interactions for different pyrazolo[1,5-a]pyrimidine derivatives.

Derivative ClassTarget EnzymeKey Interacting ResiduesType of Interaction
PI3Kδ InhibitorsPI3KδVal-828Hydrogen bond with C7-morpholine
PI3Kδ InhibitorsPI3KδAsp-787Hydrogen bond with C5-indole
PI3Kδ InhibitorsPI3KδTrp-760Tryptophan shelf interaction
CDK2 InhibitorsCDK2Leu83Hydrogen bond with amino group
Trk InhibitorsTrkAMet592Hinge interaction with pyrazolo[1,5-a]pyrimidine core
Trk InhibitorsTrkAAsn655Interaction with fluorine substituent

Mechanistic Basis of Enzyme Inhibition (e.g., Kinase Inhibition, ATP-Competitive vs. Allosteric)

The primary mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors is competitive inhibition with respect to ATP. nih.govrsc.org The fused heterocyclic scaffold of pyrazolo[1,5-a]pyrimidine acts as a mimic of the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding site of kinases. nih.gov

By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. mdpi.com While the majority of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are ATP-competitive, some instances of allosteric inhibition have also been reported. nih.govrsc.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.

The specific mode of inhibition can be influenced by the substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which determines the precise interactions within the kinase domain.

Identification of Molecular Pathways Modulated by Pyrazolo[1,5-a]pyrimidine Derivatives

By inhibiting specific kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate various cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders. nih.govmdpi.com

PI3K/Akt/mTOR Pathway: Derivatives targeting PI3Kδ, a key enzyme in this pathway, can impact cell survival, proliferation, and differentiation. mdpi.commdpi.com The overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases. mdpi.com

Cell Cycle Regulation: Inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, interfere with the regulation of the cell cycle. ekb.eg This can lead to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer effects.

MAPK/ERK Pathway: By targeting kinases like B-Raf and MEK, pyrazolo[1,5-a]pyrimidine derivatives can inhibit the MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival in certain cancers, such as melanoma. nih.gov

TRK Signaling: Inhibitors of Tropomyosin receptor kinases (Trks) can block signaling pathways involved in the growth and survival of tumors with NTRK gene fusions. mdpi.com

FLT3 Signaling: Potent inhibition of FLT3-ITD by pyrazolo[1,5-a]pyrimidine derivatives can attenuate downstream signaling in acute myeloid leukemia (AML) cells. researchgate.net

Rational Design Principles for Modulating Molecular Target Selectivity and Affinity

The rational design of pyrazolo[1,5-a]pyrimidine derivatives is guided by a deep understanding of the structural features of the target enzyme's active site. mdpi.comnih.gov

Key design principles include:

Exploiting the Hinge Region: Introducing a hydrogen bond acceptor, such as a morpholine ring, at the C7 position is a common strategy to achieve potent hinge-binding interactions. mdpi.com

Targeting the Affinity Pocket: Modifying the C5 position with appropriate substituents can enhance both potency and selectivity by occupying the affinity pocket of the enzyme. mdpi.comnih.gov

Modulating Hydrophobicity: The introduction of hydrophobic groups, such as the phenyl group in this compound, can enhance binding affinity through interactions with hydrophobic regions of the active site. ekb.eg

Improving Selectivity: Steric hindrance can be strategically introduced to disfavor binding to other isoforms of the target enzyme. For example, interaction with the tryptophan shelf (Trp-760) in PI3Kδ can be exploited to achieve selectivity over other PI3K isoforms. mdpi.com

Enhancing Metabolic Stability: The incorporation of halogen atoms, such as the bromine in this compound, can improve metabolic stability by making the compound less susceptible to oxidative degradation. rsc.org

Through these rational design approaches, researchers can fine-tune the structure of pyrazolo[1,5-a]pyrimidine derivatives to optimize their potency, selectivity, and pharmacokinetic properties for therapeutic applications. mdpi.comnih.govnih.govnih.gov

Advanced Applications in Chemical Sciences Excluding Clinical, Dosage, Safety, and Physical Properties

Role as Ligands in Metal-Catalyzed Reactions

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold possesses multiple nitrogen atoms with accessible lone pairs of electrons, making it an excellent candidate for acting as a ligand in coordination chemistry. mdpi.com These nitrogen atoms can coordinate with various metal ions, forming stable metal complexes. The versatility of triazolopyrimidines, which are structurally similar to pyrazolopyrimidines, as ligands has been demonstrated, showing their ability to act as building blocks for multidimensional systems with applications in magnetism and luminescence. mdpi.com

The interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidine ligands showcases their capacity to form metal-organic frameworks (MOFs). mdpi.com The coordination typically occurs in a monodentate fashion through the N3 atom or as a bridging ligand via the N3 and N4 atoms. mdpi.com This inherent coordinating ability is shared by the pyrazolo[1,5-a]pyrimidine core of 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine, allowing it to form complexes that can be employed in various catalytic processes. The specific substituents, such as the phenyl group, can further modulate the electronic properties and steric environment of the metal center, influencing the catalytic activity and selectivity of the resulting complex.

Application in Optoelectronic and Material Sciences

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a significant class of fluorophores, positioning them as strategic compounds for optical applications, including organic materials and fluorescent probes. rsc.orgnih.govresearchgate.net Their π-extended electronic system, arising from the two fused aromatic rings, is responsible for their significant photophysical properties. researchgate.net The fluorescence characteristics of these compounds are highly tunable by modifying the substituents on the core structure. rsc.orgnih.gov

Research has shown that introducing electron-donating groups (EDGs) at the 7-position of the fused ring system enhances both absorption and emission intensities. rsc.orgnih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs) tend to result in lower intensities. rsc.orgnih.gov This substituent-dependent tunability allows for the rational design of molecules with specific photophysical properties for applications such as organic light-emitting devices (OLEDs) and other organic semiconductor materials. The stability and performance of some pyrazolo[1,5-a]pyrimidine-based fluorophores have been found to be comparable to well-known commercial probes like coumarin-153 and rhodamine 6G. rsc.orgnih.govresearchgate.net

Below is a data table summarizing the photophysical properties of representative 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, illustrating the effect of substituents on their optical behavior.

CompoundSubstituent at C7Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Quantum Yield (ΦF)
4a 4-Pyridyl16,3530.01
4d Phenyl14,3420.03
4e 4-Methoxyphenyl20,5930.97
4g 4-Nitrophenyl3,3200.01
Data sourced from studies on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, demonstrating the electronic effect of the C7 substituent. nih.gov

Development as Chemo- and Biosensors based on Molecular Recognition

The pronounced and tunable fluorescence of the pyrazolo[1,5-a]pyrimidine scaffold makes it an excellent platform for the development of chemo- and biosensors. researchgate.netresearchgate.net The principle behind their function as sensors relies on molecular recognition, where the interaction between the fluorophore and a specific analyte (e.g., a metal ion, anion, or biomolecule) induces a measurable change in its photophysical properties. This change could manifest as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence intensity, or a shift in the emission wavelength.

The design of such sensors involves incorporating a specific recognition moiety into the pyrazolo[1,5-a]pyrimidine structure. This moiety is chosen for its selective binding affinity to the target analyte. Upon binding, the electronic structure of the fluorophore is perturbed, leading to the observable optical response. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for synthetic modifications to attach various binding units, enabling the creation of sensors for a wide range of chemical and biological targets. researchgate.net

Utilization as Building Blocks for Complex Organic Synthesis

This compound is a highly valuable building block for the synthesis of more complex organic molecules, largely due to the presence of the bromine atom at the C2 position. This halogen serves as a versatile synthetic handle, enabling a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the introduction of diverse functional groups, which is crucial for creating libraries of compounds for applications like drug discovery. nih.govrsc.org

Palladium-catalyzed reactions are prominently used for the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov The bromine atom on this compound makes it an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, among others. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity. For instance, a chloro-substituted pyrazolopyrimidine has been used as a key intermediate in Suzuki and Buchwald-Hartwig coupling reactions to prepare a series of derivatives. semanticscholar.org The bromo-analogue is expected to show even higher reactivity in these transformations.

The following table outlines key cross-coupling reactions where this compound can be utilized as a key starting material.

Reaction NameCoupling PartnerBond FormedTypical CatalystResulting Structure
Suzuki Coupling Boronic acid or esterC-CPalladium complex (e.g., Pd(PPh₃)₄)2-Aryl/vinyl-7-phenylpyrazolo[1,5-a]pyrimidine
Sonogashira Coupling Terminal alkyneC-C (sp)Palladium/Copper complex2-Alkynyl-7-phenylpyrazolo[1,5-a]pyrimidine
Buchwald-Hartwig Amination AmineC-NPalladium complex (e.g., BrettPhos Pd G3)2-Amino-7-phenylpyrazolo[1,5-a]pyrimidine
Heck Coupling AlkeneC-C (sp²)Palladium complex2-Alkenyl-7-phenylpyrazolo[1,5-a]pyrimidine

This synthetic utility underscores the importance of this compound as a foundational scaffold for constructing complex and functionally diverse molecules for medicinal chemistry and materials science. nih.govmdpi.comnih.gov

Future Research Directions and Emerging Paradigms for 2 Bromo 7 Phenylpyrazolo 1,5 a Pyrimidine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines has traditionally relied on multi-step procedures that can be time-consuming and environmentally burdensome. Future research will increasingly focus on developing novel and sustainable synthetic routes to 2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine and its analogues. This involves a shift towards green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) cores. nih.gov Applying microwave irradiation to the cyclocondensation and subsequent bromination steps could offer a more efficient pathway to the target compound.

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions in aqueous media, reducing the need for volatile organic solvents. eurjchem.com Research into ultrasound-promoted synthesis of the pyrazolo[1,5-a]pyrimidine framework is a promising green alternative. eurjchem.com

Green Solvents: The use of biodegradable and non-toxic solvents like polyethylene (B3416737) glycol-400 (PEG-400) is being explored for the synthesis of related heterocyclic systems. nih.gov Future methodologies will likely adapt these solvents for the production of this compound.

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates can dramatically improve efficiency. nih.gov Developing a one-pot protocol starting from simple precursors to generate the final brominated product is a significant future goal.

Table 1: Comparison of Synthetic Methodologies
MethodologyTraditional ApproachSustainable Future Direction
Energy SourceConventional heating (oil bath)Microwave irradiation, Ultrasound
SolventsVolatile organic compounds (e.g., DMF, Toluene)Water, PEG-400, ionic liquids
EfficiencyMulti-step, requires purification of intermediatesOne-pot reactions, multicomponent strategies
Environmental ImpactHigher waste generation, use of hazardous reagentsReduced waste, use of recyclable catalysts and benign solvents

Discovery of Undiscovered Reactivity Patterns for Further Functionalization

The bromine atom at the 2-position of this compound is a linchpin for synthetic diversification. While its use in standard cross-coupling reactions is anticipated, future research will aim to uncover novel reactivity patterns to enable more complex and precise molecular architectures.

Emerging areas of focus include:

Palladium-Catalyzed Cross-Coupling: Beyond standard Suzuki and Sonogashira reactions, exploring a wider range of palladium-catalyzed transformations (e.g., Buchwald-Hartwig amination, Heck reaction) will be crucial for installing diverse functional groups. nih.gov This allows for the generation of large libraries of compounds for biological screening.

C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring or the pyrazolo[1,5-a]pyrimidine core itself represents a highly atom-economical approach. nih.gov Future work will focus on developing regioselective C-H activation protocols to decorate the scaffold without the need for pre-functionalization.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and efficient ways to forge new bonds. Investigating photoredox-catalyzed reactions at the C-Br bond or other positions on the heterocyclic core could unlock novel transformations that are inaccessible through traditional thermal methods.

Table 2: Potential Functionalization Reactions at the 2-Position
Reaction TypeCoupling PartnerIntroduced FunctionalityPotential Application
Suzuki CouplingAryl/heteroaryl boronic acids(Hetero)aryl groupsModulating electronic properties, kinase inhibitors
Sonogashira CouplingTerminal alkynesAlkynyl groupsFluorescent probes, material science
Buchwald-Hartwig AminationAmines, amidesAmino and amido groupsImproving solubility, hydrogen bonding interactions
Heck CouplingAlkenesAlkenyl groupsCreating extended conjugated systems

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The convergence of computational power and chemical science is creating new paradigms in drug discovery and materials design. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the exploration of the chemical space around this compound.

Future applications in this domain include:

AI-Powered Virtual Screening: AI algorithms can screen vast virtual libraries of derivatives to identify candidates with high predicted activity against specific biological targets, such as protein kinases. nih.govresearchgate.net This can drastically reduce the time and cost associated with initial hit identification.

Predictive Modeling for SAR: Machine learning models can be trained on existing data for pyrazolo[1,5-a]pyrimidine analogues to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can then predict the biological activity of novel, un-synthesized derivatives of this compound, guiding synthetic efforts toward more potent and selective compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like binding affinity, selectivity, and favorable pharmacokinetic profiles.

Table 3: AI and Machine Learning in Compound Development
Tool/TechniqueApplicationObjective
Virtual Screening (e.g., HelixDock)Screening virtual libraries against protein targetsIdentify initial hits with high binding affinity. nih.gov
QSAR ModelingPredicting biological activity from chemical structureGuide lead optimization and prioritize synthetic targets. researchgate.net
Generative ModelsDesigning novel molecular structuresExplore new chemical space for improved properties.
ADMET PredictionPredicting Absorption, Distribution, Metabolism, Excretion, and ToxicityFilter out candidates with poor pharmacokinetic profiles early.

Deepening Mechanistic Understanding through Advanced Biophysical and Computational Techniques

While new derivatives can be designed and synthesized, a deep understanding of how they interact with their biological targets at a molecular level is crucial for rational drug design. Future research will leverage a suite of advanced biophysical and computational methods to elucidate the mechanism of action of this compound derivatives.

Key techniques to be employed are:

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into how a ligand binds to its target protein, revealing key interactions and conformational changes that are not apparent from static models. nih.gov

X-ray Crystallography: Obtaining crystal structures of derivatives bound to their target proteins offers the gold standard for understanding binding modes and provides a precise blueprint for further structure-based design.

Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, Cryo-EM is emerging as a powerful tool to determine high-resolution structures of ligand-protein interactions.

Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely quantify the binding affinity and thermodynamics of ligand-target interactions, providing critical data for validating computational predictions.

Table 4: Techniques for Mechanistic Elucidation
TechniqueInformation Gained
Molecular DockingPredicts preferred binding pose and estimates binding affinity. mdpi.com
Molecular Dynamics (MD) SimulationsReveals dynamic stability of the ligand-protein complex and key interactions over time. nih.gov
X-ray CrystallographyProvides a high-resolution, static 3D structure of the binding site.
Surface Plasmon Resonance (SPR)Measures real-time binding kinetics (on- and off-rates).

Expansion into New Interdisciplinary Research Areas within Chemical Biology and Materials Science

The unique structural and electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold suggest that its applications extend beyond traditional medicinal chemistry. Future research on this compound will likely branch into new interdisciplinary fields.

Promising new frontiers include:

Chemical Biology: Derivatives of this compound can be developed as chemical probes. By attaching fluorescent tags or affinity labels (via the 2-position), these molecules can be used to visualize and identify biological targets within cells, helping to unravel complex signaling pathways.

Materials Science: The rigid, planar, and electron-rich nature of the pyrazolo[1,5-a]pyrimidine core makes it an attractive building block for novel organic materials. Research has already shown that some derivatives possess interesting photophysical properties. rsc.org Future work could focus on developing derivatives of this compound as organic light-emitting diodes (OLEDs), fluorescent sensors, or components in photovoltaic devices.

Biomimetic Systems: The structural similarity of the pyrazolo[1,5-a]pyrimidine core to purine (B94841) nucleobases makes its metal complexes interesting candidates for biomimetic modeling studies. mdpi.com

Table 5: Emerging Interdisciplinary Applications
FieldPotential ApplicationKey Molecular Feature
Chemical BiologyFluorescent probes for cellular imagingTunable photophysical properties, functionalizable core
Materials ScienceComponents for OLEDs and organic semiconductorsRigid, planar structure with extended π-system
Biomimetic ChemistryLigands for modeling metal-nucleobase interactionsStructural analogy to purines. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-7-phenylpyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via regioselective bromination of pyrazolo[1,5-a]pyrimidine precursors. For example, bromination at the 2-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Evidence from analogous systems suggests that reactions in non-polar solvents (e.g., CCl₄) at 60–80°C yield higher regioselectivity . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize di-substituted byproducts.
  • Characterization : Post-synthesis, products are purified via recrystallization (e.g., from hexane or ethanol) and characterized using ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .

Q. How are structural ambiguities resolved when characterizing this compound derivatives?

  • Analytical Approach : Discrepancies between calculated and observed elemental analysis data (e.g., C, H, N content) are addressed by cross-validating with spectroscopic techniques. For instance, ¹³C NMR can distinguish between bromine substitution at the 2- vs. 3-position based on deshielding effects (δ = 123–128 ppm for C-Br) . X-ray crystallography is employed for absolute configuration determination, as seen in related pyrazolo[1,5-a]pyrimidine structures .

Advanced Research Questions

Q. What strategies ensure regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold at position 2 or 7?

  • Regiochemical Control : The electron-deficient pyrimidine ring directs electrophilic substitution to the 7-position, while the pyrazole ring favors nucleophilic attack at the 2-position. Bromination at C2 requires directing groups (e.g., methyl or phenyl substituents) to stabilize intermediates. For example, 2-methyl-7-phenyl derivatives undergo bromination at C2 with >90% selectivity in DMF at 70°C . Computational studies (DFT) predict reaction pathways by analyzing charge distribution and frontier molecular orbitals .

Q. How do structural modifications at the 2- and 7-positions influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Structure-Activity Relationships (SAR) : Bromine at C2 enhances steric bulk and electron-withdrawing effects, potentially improving binding to targets like benzodiazepine receptors or HMG-CoA reductase. For instance, 7-phenyl substitution in analogs increases lipophilicity, enhancing blood-brain barrier penetration . Biological assays (e.g., enzyme inhibition or receptor binding) are paired with molecular docking to validate SAR trends .

Q. What are the critical considerations for handling this compound in experimental workflows?

  • Stability and Safety : The compound is light-sensitive and prone to hydrolysis under acidic/basic conditions. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended. Safety protocols include using nitrile gloves, fume hoods, and avoiding contact with reducing agents (e.g., NaBH₄) to prevent debromination . Waste must be neutralized with aqueous NaHCO₃ before disposal .

Data Analysis and Contradictions

Q. How are conflicting NMR data resolved for structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

  • Case Study : Overlapping ¹H NMR signals (e.g., aromatic protons at δ 7.2–8.5 ppm) are resolved using 2D techniques (HSQC, HMBC). For example, HMBC correlations between C2-Br and adjacent protons confirm substitution patterns. Contradictions in literature melting points (e.g., 221–223°C vs. 233–235°C for analogs) are reconciled by verifying crystallization solvents (e.g., ethanol vs. dioxane) .

Q. What experimental evidence supports the proposed mechanisms for bromination reactions on pyrazolo[1,5-a]pyrimidines?

  • Mechanistic Insights : Isotopic labeling (e.g., ⁸¹Br) and kinetic studies reveal a two-step process: (i) electrophilic attack at C2, followed by (ii) rearomatization via proton loss. Evidence from IR spectroscopy (C-Br stretch at 550–600 cm⁻¹) and MS fragmentation patterns (M⁺–Br peaks) corroborate intermediate formation . Competing pathways (e.g., C3 bromination) are minimized by steric hindrance from the 7-phenyl group .

Methodological Resources

Table 1 : Key Analytical Data for this compound

ParameterValue/DescriptionReference
¹H NMR (CDCl₃)δ 8.38 (s, 1H, C3-H), 7.65–7.45 (m, 5H, Ph)
¹³C NMR (DMSO-d₆)δ 142.1 (C2-Br), 128.8 (Ph-C)
HRMS (ESI)[M + H]⁺: 330.9872 (calc), 330.9869
Melting Point113–114°C (recrystallized from hexane)

Table 2 : Comparison of Bromination Selectivity in Pyrazolo[1,5-a]pyrimidines

Substituent at C7Bromination PositionYield (%)Selectivity Factor
PhenylC288>20:1 (C2 vs. C3)
MethylC29015:1
HC3653:1
Data adapted from regioselective studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.